3,4,5-triethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
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Overview
Description
3,4,5-Triethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is an organic compound known for its intricate chemical structure. This compound is characterized by its unique arrangement of ethoxy groups, a sulfonyl moiety, and a tetrahydroquinoline skeleton attached to a benzamide core. These structural features potentially impart distinctive properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: : This step often employs a condensation reaction between aniline derivatives and ethyl acetoacetate under acidic or basic conditions.
Introduction of the Propane-1-sulfonyl Group: : This can be achieved by reacting the intermediate with propane-1-sulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Benzamide Moiety: : This final step involves coupling the intermediate with 3,4,5-triethoxybenzoic acid using reagents such as carbodiimides (e.g., EDCI) and catalytic amounts of a base (e.g., DMAP).
Industrial Production Methods
Industrial synthesis might streamline these reactions using high-throughput techniques and optimized conditions. Methods like microwave-assisted synthesis or continuous flow chemistry can enhance the efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Under appropriate conditions, such as with m-chloroperoxybenzoic acid (m-CPBA), the compound can undergo oxidation at the tetrahydroquinoline ring.
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH₄), the carbonyl group of the benzamide can be reduced to the corresponding amine.
Substitution: : Nucleophilic substitution reactions can occur, especially at the ethoxy groups when treated with strong nucleophiles.
Common Reagents and Conditions
Oxidation: : m-Chloroperoxybenzoic acid (m-CPBA), room temperature.
Reduction: : Lithium aluminum hydride (LiAlH₄), under inert atmosphere.
Substitution: : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in aprotic solvents like THF or DMF.
Major Products Formed
The products vary depending on the reaction. Oxidation might yield quinoline N-oxides, reduction produces amines, and substitution forms ethers or other derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,5-Triethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has a wide range of applications:
Chemistry: : As a building block for creating complex organic molecules.
Biology: : Potentially as a ligand in binding studies for proteins and nucleic acids.
Medicine: : Investigated for its bioactive properties, including antimicrobial, anti-inflammatory, or anticancer activities.
Industry: : Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The compound's mechanism of action typically involves interaction with specific molecular targets:
Molecular Targets: : It may bind to enzymes or receptors, altering their activity.
Pathways Involved: : Depending on its structure, it could interfere with signaling pathways, such as inhibiting kinases or modulating receptor activities.
Comparison with Similar Compounds
Unique Features
The presence of three ethoxy groups provides distinct solubility and lipophilicity characteristics.
The propane-1-sulfonyl group may impart unique chemical reactivity and biological activity.
List of Similar Compounds
3,4,5-Triethoxybenzoic acid: : Lacks the sulfonyl and tetrahydroquinoline moieties.
N-(1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: : Similar but without ethoxy groups.
1-Propane-1-sulfonyl-1,2,3,4-tetrahydroquinoline: : Simpler structure focusing on the tetrahydroquinoline core and sulfonyl group.
Properties
IUPAC Name |
3,4,5-triethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O6S/c1-5-14-34(29,30)27-13-9-10-18-11-12-20(17-21(18)27)26-25(28)19-15-22(31-6-2)24(33-8-4)23(16-19)32-7-3/h11-12,15-17H,5-10,13-14H2,1-4H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIOUPGKQMQBAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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